Tautomeric Preference: 2,4-Thiazolidinedithione (Dithio Form) vs. Rhodanine (Thiooxo Form) and 2,4-Thiazolidinedione (Dioxo Form)
Ab initio calculations at the HF and MP2 levels, as well as semi-empirical methods, consistently predict that the most stable tautomer of 2,4-thiazolidinedithione (thiorhodanine) is the dithio form [1]. In contrast, under the same computational conditions, rhodanine (4-thiazolidinone-2-thione) preferentially exists as the thiooxo tautomer, and 2,4-thiazolidinedione exists as the dioxo tautomer [2]. This fundamental difference in the dominant tautomeric state dictates the compound's reactivity, metal-binding capacity, and suitability for specific applications.
| Evidence Dimension | Predicted most stable tautomeric form in the gas phase |
|---|---|
| Target Compound Data | Dithio tautomer (2,4-dithione) |
| Comparator Or Baseline | Rhodanine: Thiooxo tautomer (4-thione-2-one); 2,4-Thiazolidinedione: Dioxo tautomer (2,4-dione) |
| Quantified Difference | Qualitative difference in tautomeric state |
| Conditions | Ab initio (HF, MP2) and semi-empirical (AM1, PM3, MNDO) calculations |
Why This Matters
Procurement of the correct thiazolidine derivative is critical for experiments requiring specific tautomer-dependent reactivity, such as metal chelation or nucleophilic attack, where the dithio form offers distinct sulfur-based coordination chemistry.
- [1] Enchev, V., Chorbadjiev, S., Jordanov, B. Comparative Study of the Structure of Rhodanine, Isorhodanine, Thiazolidine-2,4-dione, and Thiorhodanine. J. Mol. Struct. 2002. View Source
- [2] Kovalskyi, Y., et al. A Molecular Orbital Treatment of the Electronic Structure and Spectra of Tautomeric Rhodanines. OSI. 2024. View Source
